8-(Tert-butyl) 3-ethyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate
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Overview
Description
8-(Tert-butyl) 3-ethyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate is a chemical compound that belongs to the family of tropane alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Tert-butyl) 3-ethyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
the principles of stereoselective synthesis and the use of efficient catalytic systems are likely to be employed to achieve high yields and purity in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
8-(Tert-butyl) 3-ethyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
8-(Tert-butyl) 3-ethyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the biological activities of tropane alkaloids.
Industry: It can be used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 8-(Tert-butyl) 3-ethyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- 8-propyl-8-azabicyclo[3.2.1]octan-3-ol
- rac-(1R,3s,5S)-3-(o-Tolyl)-8-azabicyclo[3.2.1]octane
- (1R,5S)-3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane
Uniqueness
8-(Tert-butyl) 3-ethyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate is unique due to its specific structural features and the presence of both tert-butyl and ethyl groups, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
8-O-tert-butyl 3-O-ethyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-5-19-13(17)10-8-11-6-7-12(9-10)16(11)14(18)20-15(2,3)4/h10-12H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOGOHLOBGPUEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCC(C1)N2C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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